4-Chloro-N,N-dimethylpicolinamide
Overview
Description
4-chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is also known by other names such as 4-chloro-N,N-dimethylpicolinamide . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
4-Chloro-N,N-dimethylpicolinamide, also known as 4-chloro-N,N-dimethylpyridine-2-carboxamide or 4-Chloro-N,N-dimethyl-pyridine-2-carboxamide, is a chemical compound with the molecular formula C8H9ClN2O
Pharmacokinetics
Some general properties can be inferred from its physicochemical properties :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is BBB permeant, indicating that it can cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, suggesting that it is not actively pumped out of cells . It is also not an inhibitor of several key cytochrome P450 enzymes .
Preparation Methods
The synthesis of 4-chloro-N,N-dimethylpyridine-2-carboxamide typically involves the reaction of 4-chloro-pyridine-2-carbonyl chloride with dimethylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures between 2-8°C . Industrial production methods may vary, but the fundamental synthetic route remains consistent.
Chemical Reactions Analysis
4-chloro-N,N-dimethylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions may vary.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include dimethylamine, 4-chloro-pyridine-2-carbonyl chloride, and various oxidizing or reducing agents .
Scientific Research Applications
4-chloro-N,N-dimethylpyridine-2-carboxamide is primarily used in proteomics research . It serves as a building block in the synthesis of more complex molecules and is used in the study of enzyme interactions and protein functions. Additionally, it has applications in medicinal chemistry as a potential intermediate in the synthesis of pharmaceutical compounds .
Comparison with Similar Compounds
4-chloro-N,N-dimethylpyridine-2-carboxamide can be compared to other similar compounds, such as:
- 4-chloro-N-methylpicolinamide
- 4-chloro-pyridine-2-carbonyl chloride
- 2-picolinic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 4-chloro-N,N-dimethylpyridine-2-carboxamide lies in its specific substitution pattern and its utility in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-N,N-dimethylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJJRGPGYNXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407042 | |
Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114780-06-2 | |
Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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